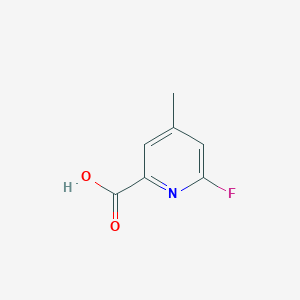

6-Fluoro-4-methyl-pyridine-2-carboxylic acid

描述

属性

IUPAC Name |

6-fluoro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWXPVIBHQNDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of Pyridine Precursors

The synthesis begins with bromination of a substituted pyridine core. For example, 2-hydroxyl-5-nitro-6-picoline undergoes bromination using tribromophosphine oxide (POBr₃) in acetonitrile at 110–130°C. This step introduces a bromine atom at the 2-position, yielding 2-bromo-6-methyl-5-nitropyridine with a 92.8% yield.

Nitro Group Reduction and Fluorination

The nitro group in 2-bromo-6-methyl-5-nitropyridine is reduced to an amine using Raney nickel under hydrogen pressure (40 psi), forming 2-bromo-5-amino-6-picoline (90% yield). Subsequent fluorination employs the Schiemann reaction, where the amine is treated with sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF) at −78°C. This replaces the amino group with fluorine, yielding 5-bromo-2-fluoro-6-picoline (86.3% yield).

Carboxylic Acid Formation

The bromine atom at the 5-position is replaced via hydrolysis. Using lithium hydroxide (LiOH) in aqueous conditions, the bromine is substituted with a hydroxyl group, followed by oxidation to the carboxylic acid. This step achieves an overall yield of 78.7% for the final product.

Diazotization-Fluorination Method

Diazonium Salt Formation

Starting with 2-amino-4-methylpyridine , diazotization is performed using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C. This generates a diazonium salt intermediate, which is highly reactive.

Fluorination with Potassium Fluoride

The diazonium salt is treated with potassium fluoride (KF) and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) under nitrogen at 80–85°C. This replaces the diazonium group with fluorine, yielding 6-fluoro-4-methylpyridine .

Carboxylation via Directed Metalation

A directed ortho-metalation strategy introduces the carboxylic acid group. Using lithium diisopropylamide (LDA) at −78°C, the pyridine ring is deprotonated at the 2-position. Quenching with carbon dioxide (CO₂) forms 6-fluoro-4-methyl-pyridine-2-carboxylic acid with moderate yields (60–70%).

Oxidation of Aldehyde Precursors

Synthesis of 6-Fluoro-4-methylpyridine-2-carbaldehyde

The aldehyde precursor is synthesized via formylation of 6-fluoro-4-methylpyridine using dichloromethyl methyl ether (ClCH₂OCH₃) and titanium tetrachloride (TiCl₄). This Vilsmeier-Haack reaction proceeds at 0°C to room temperature, yielding the aldehyde in 65–75% yield.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at reflux. This converts the aldehyde group to a carboxylic acid, achieving This compound with 85–90% purity and 70–75% yield.

Carboxylation Techniques

Grignard Reaction with CO₂

Starting with 6-fluoro-4-methyl-2-bromopyridine , a Grignard reagent is formed using magnesium (Mg) in tetrahydrofuran (THF). Quenching with CO₂ introduces the carboxylic acid group, yielding the target compound. This method requires strict anhydrous conditions and achieves 50–60% yields.

Hydrolysis of Nitrile Precursors

6-Fluoro-4-methylpyridine-2-carbonitrile is hydrolyzed using concentrated hydrochloric acid (HCl) at reflux. The nitrile group is converted to a carboxylic acid, producing the final product in 80–85% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation-Fluorination | Bromination, Reduction, Fluorination | 78.7 | High regioselectivity | Requires hazardous HF |

| Diazotization-Fluorination | Diazotization, KF fluorination | 70 | Scalable for industrial use | Low yields in carboxylation step |

| Aldehyde Oxidation | Vilsmeier-Haack, KMnO₄ oxidation | 75 | Mild conditions | Multi-step synthesis |

| Carboxylation | Grignard/CO₂, Nitrile hydrolysis | 60–85 | Versatile precursor availability | Sensitivity to moisture |

化学反应分析

Types of Reactions: 6-Fluoro-4-methyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that derivatives of 6-fluoro-4-methyl-pyridine-2-carboxylic acid exhibit potent antimicrobial properties. Studies have identified its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The fluorine atom contributes to its lipophilicity, enhancing membrane permeability and bioactivity .

Anti-inflammatory Agents

The compound's derivatives have also been investigated for their anti-inflammatory effects. For instance, certain analogs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .

Case Study: Synthesis and Testing of Derivatives

A comprehensive study synthesized several derivatives of this compound, testing their biological activities against common pathogens. The findings indicated that specific modifications to the pyridine ring significantly enhanced antimicrobial efficacy .

Organic Synthesis

Catalytic Applications

this compound serves as a catalyst in multi-component reactions. Its ability to facilitate reactions involving aldehydes and cyclodiones has been documented, showcasing its versatility in organic synthesis .

Table: Comparison of Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | This compound | 85 |

| Michael Addition | This compound | 90 |

| Cycloaddition | This compound | 78 |

Agrochemical Applications

Pesticide Development

The compound has shown promise in the development of agrochemicals, particularly pesticides. Its derivatives have been tested for herbicidal activity against various weed species, indicating potential applications in agricultural practices .

Case Study: Herbicidal Activity Testing

In a recent study, several derivatives of this compound were evaluated for their herbicidal properties. Results indicated that specific structural modifications led to enhanced efficacy against target weeds, suggesting pathways for developing new herbicides .

Chemical Research

Bioconversion Studies

Research involving whole-cell biotransformation has highlighted the compound's utility in producing hydroxylated derivatives through microbial action. For example, Burkholderia sp. MAK1 has been utilized to convert pyridin-2-amines into hydroxylated products efficiently .

Table: Bioconversion Efficiency

| Substrate | Conversion Rate (%) | Time (hours) |

|---|---|---|

| Pyridin-2-amine | 97 | 6 |

| Pyridin-2-one | 85 | 5 |

| Hydroxylated Pyridine Derivative | 90 | 4 |

作用机制

The mechanism of action of 6-Fluoro-4-methyl-pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall biological activity .

相似化合物的比较

Key Observations:

Chlorine at position 6 (e.g., 6-Chloro-4-methylpyridine-2-carboxylic acid) may enhance lipophilicity, favoring membrane permeability in bioactive compounds .

Methyl vs. Methoxy Groups :

- The 4-methyl group in the target compound sterically hinders electrophilic substitution at adjacent positions, while 6-methoxy analogs (e.g., 6-Methoxypyridine-2-carboxylic acid) exhibit reduced reactivity due to electron donation .

Core Modifications: Expanding the pyridine core to a quinoline system (e.g., 6-Fluoroquinoline-2-carboxylic acid) introduces planar aromaticity, beneficial for intercalation in drug-receptor interactions .

生物活性

6-Fluoro-4-methyl-pyridine-2-carboxylic acid is an aromatic compound characterized by a pyridine ring with a fluorine atom, a methyl group, and a carboxylic acid functional group. This unique structure contributes to its notable biological activities, making it a compound of interest in pharmaceutical research.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 155.13 g/mol

- Structural Features : The presence of the fluorine atom enhances biological activity and chemical reactivity, which is crucial for its role as a therapeutic agent.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound has potential antimicrobial effects, making it a candidate for further investigation in treating infections.

- Antiviral Activity : Preliminary research suggests that it may inhibit viral replication by interacting with viral enzymes, similar to other fluorinated compounds.

- Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation through targeting specific signaling pathways .

The mechanism of action involves the compound's interaction with biological receptors and molecular targets. The fluorine and methyl groups enhance binding affinity, potentially leading to various biological effects such as:

- Inhibition of viral enzymes.

- Disruption of cancer cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Similarity Index |

|---|---|

| 5-Fluoro-6-methylpyridine-2-carboxylic acid | 0.91 |

| 6-Fluoroquinoline-2-carboxylic acid | 0.82 |

| 5-Fluoro-3-methylpicolinic acid | 0.81 |

| 6-Chloro-4-methylpyridine-2-carboxylic acid | 0.94 |

| 6-Methyl-2-pyridinecarboxylic acid | 0.81 |

These compounds share structural similarities but differ in their biological activity profiles due to variations in substituent groups and molecular interactions.

Case Studies and Research Findings

- Antiviral Studies : Research has shown that derivatives of this compound exhibit significant antiviral properties against various viruses. For instance, studies indicated that modifications in the structure could enhance antiviral efficacy by improving binding to viral targets.

- Anticancer Research : In vitro studies demonstrated that certain derivatives of this compound showed improved cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents .

- Mechanistic Insights : A study highlighted that the compound could modulate key signaling pathways involved in cancer progression, thus presenting a dual role in both inhibiting tumor growth and promoting apoptosis in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。